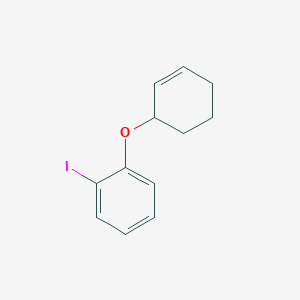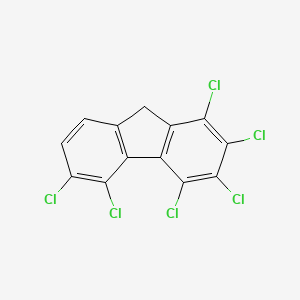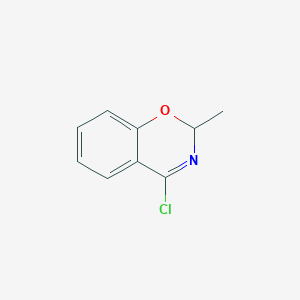
4-Chloro-2-methyl-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-2H-1,3-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-2H-1,3-benzoxazine typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like butanone under reflux conditions . This method yields the desired benzoxazine compound through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as nanocatalysts or metal catalysts may be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and an organic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to the formation of different oxazine derivatives .
Scientific Research Applications
4-Chloro-2-methyl-2H-1,3-benzoxazine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and resins, due to its thermal stability and mechanical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-1,3-benzoxazine: Lacks the chlorine substituent, which can affect its reactivity and applications.
4-Methyl-2H-1,3-benzoxazin-3(4H)-one: Contains a different functional group, leading to distinct chemical properties and uses.
2-Substituted 4H-3,1-benzoxazin-4-one: A broader category of compounds with various substituents that can influence their chemical behavior and applications.
Uniqueness
4-Chloro-2-methyl-2H-1,3-benzoxazine is unique due to the presence of both a chlorine atom and a methyl group, which can enhance its reactivity and make it suitable for specific applications in medicinal and industrial chemistry .
Properties
CAS No. |
113495-45-7 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-2-methyl-2H-1,3-benzoxazine |
InChI |
InChI=1S/C9H8ClNO/c1-6-11-9(10)7-4-2-3-5-8(7)12-6/h2-6H,1H3 |
InChI Key |
VNVDEPGJMYPVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(C2=CC=CC=C2O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



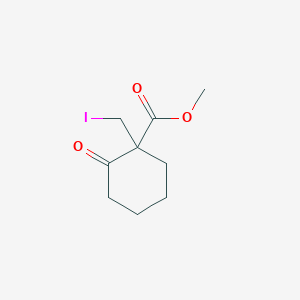
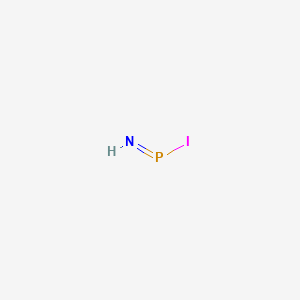
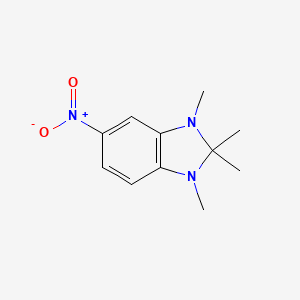
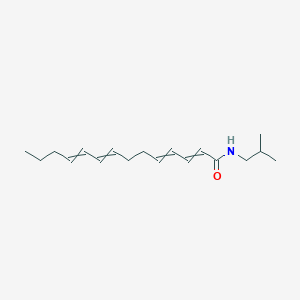
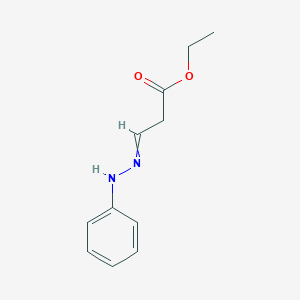
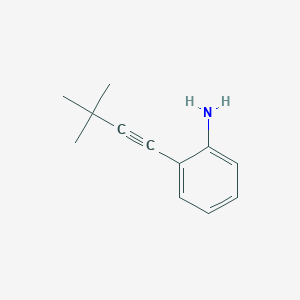
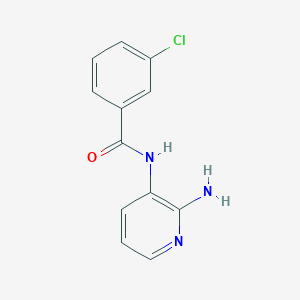
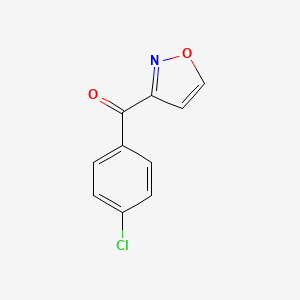
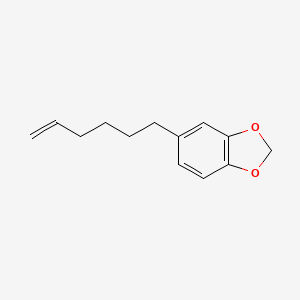
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
